molecular formula C16H13N5OS2 B2657921 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034498-14-9

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2657921
CAS No.: 2034498-14-9
M. Wt: 355.43
InChI Key: HMIQTKMXLXOMGI-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound integrates multiple functional groups, including a pyrazole ring, a thiophene ring, and a benzo[c][1,2,5]thiadiazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as hydrazine and an α,β-unsaturated carbonyl compound.

    Thiophene Ring Introduction: Using a halogenated thiophene derivative and coupling it with the pyrazole intermediate.

    Benzo[c][1,2,5]thiadiazole Incorporation: This step often involves a cyclization reaction using appropriate reagents to form the benzo[c][1,2,5]thiadiazole core.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide group under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production may scale up these reactions using continuous flow chemistry techniques to enhance yield and efficiency. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule, using agents like sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and thiophene rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: m-CPBA, hydrogen peroxide (H2O2).

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated reagents, organometallic reagents (e.g., Grignard reagents).

Major Products: The major products depend on the specific reactions and conditions but can include oxidized derivatives, reduced forms, and substituted analogs with various functional groups.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that are useful in catalysis.

    Material Science: Its unique structure makes it a candidate for organic semiconductors and photovoltaic materials.

Biology:

    Biological Probes: It can be used as a fluorescent probe due to its potential photophysical properties.

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, useful in biochemical studies.

Medicine:

    Drug Development: Its structural features make it a potential lead compound for developing new pharmaceuticals, particularly in targeting specific proteins or pathways.

Industry:

    Dyes and Pigments: The compound’s chromophoric properties can be exploited in the production of dyes and pigments.

    Sensors: It can be used in the development of chemical sensors due to its reactive functional groups.

Mechanism of Action

The mechanism of action for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

    N-(2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: Lacks the thiophene ring, making it less versatile in certain applications.

    N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: Lacks the pyrazole ring, which may reduce its potential in biological applications.

    Benzo[c][1,2,5]thiadiazole derivatives: Various derivatives with different substituents can be compared based on their electronic and steric properties.

Uniqueness: The presence of both pyrazole and thiophene rings in N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide provides a unique combination of electronic properties and reactivity, making it a versatile compound for diverse applications in research and industry.

This detailed overview highlights the significance and potential of this compound in various scientific domains

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS2/c22-16(11-4-5-12-13(9-11)20-24-19-12)17-10-14(15-3-1-8-23-15)21-7-2-6-18-21/h1-9,14H,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIQTKMXLXOMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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